Selective FLAP Inhibition vs. sEH Inactivity: A Direct Functional Comparison with 7-Carboxamide Derivatives
The carboxylic acid form (target compound) acts as a selective FLAP inhibitor with an IC50 of 0.87 μM in a cell-free assay, while showing no detectable inhibition of sEH [1]. This profile is directly inverted in the 7-carboxamide derivative series (compounds 34, 35, 37, 43), which are potent sEH inhibitors (IC50 = 0.30–0.66 μM) with significantly reduced or abolished FLAP inhibition [1]. This functional switch is attributed to the fact that the carboxyl group cannot establish the hydrogen bonds required by sEH catalytic residues (Tyr383, Tyr466, Asp335), whereas the installed amide bond in the derivatives fulfills this role [1].
| Evidence Dimension | Enzymatic Inhibition Potency and Target Selectivity (FLAP vs. sEH) |
|---|---|
| Target Compound Data | FLAP IC50 = 0.87 μM; sEH inhibition = inactive |
| Comparator Or Baseline | 7-Carboxamide derivatives (e.g., Compound 34): sEH IC50 = 0.30–0.66 μM; FLAP activity = significantly reduced/abolished |
| Quantified Difference | Target compound is a FLAP-selective inhibitor (no sEH activity); carboxamide derivatives are sEH-selective inhibitors. The selectivity index is complete, representing a qualitative functional switch triggered by a single chemical modification (carboxylic acid to amide). |
| Conditions | Cell-free fluorescence-based assays; sEH activity measured using PHOME substrate; FLAP-mediated leukotriene biosynthesis inhibition measured via HPLC analysis in human whole blood or isolated enzyme preparations. |
Why This Matters
For researchers studying the independent role of FLAP in the arachidonic acid cascade without confounding sEH modulation, this compound is an essential tool that cannot be replaced by its own amide derivatives, ensuring unambiguous target deconvolution.
- [1] Turanlı, S., et al. (2022). ACS Omega, 7(41), 36354–36365. View Source
